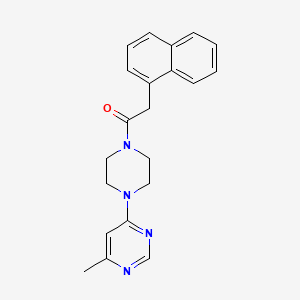
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that features a complex structure with a pyrimidine ring, a piperazine ring, and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Piperazine ring formation: The piperazine ring can be synthesized via cyclization reactions involving diamines.
Coupling reactions: The pyrimidine and piperazine rings are then coupled using reagents like alkyl halides.
Attachment of the naphthalene moiety: This step might involve Friedel-Crafts acylation or similar reactions to attach the naphthalene ring to the ethanone backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(phenyl)ethanone
- 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(benzyl)ethanone
Uniqueness
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPREPDBBMUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














